Barakol

Catalog No.
S612620
CAS No.
24506-68-1
M.F
C13H12O4
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barakol

Research on Barakol's anxiolytic effects is compromised by crude Senna siamea extracts, where Barakol content varies >100% with leaf age, undermining dose-response reliability. Pure Barakol (CAS 24506-68-1) eliminates this variability, ensuring reproducible behavioral pharmacology. - Defined active dose range via IP injection; LD50 2.33 g/kg for safety profiling. - Dopaminergic modulation without benzodiazepine-like motor impairment, enabling anxiety-specific paradigms. - Suitable for PK/PD studies to overcome oral bioavailability limitations.

CAS Number

24506-68-1

Product Name

Barakol

IUPAC Name

3,7-dimethyl-2,6-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,7,9(13),10-pentaene-5,11-diol

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C13H12O4/c1-7-3-9-4-10(14)5-11-12(9)13(15,17-7)6-8(2)16-11/h3-6,14-15H,1-2H3

InChI Key

LVPNMZHEDIKUFK-UHFFFAOYSA-N

Synonyms

2,5-dimethyl-3aH-pyrano(2,3,4-de)-1-benzopyran-3a,8-diol, 2,5-dimethyl-8H-pyranol(2,3,4-de)-chromen-8-one, barakol

Canonical SMILES

CC1=CC2=C3C(=CC(=C2)O)OC(=CC3(O1)O)C

Barakol has been reported in Senna siamea with data available.
a tricyclic 3a,4-dihydro-3a,8-dihydroxy-2,5-dimethyl-1,4-dioxaphenalene ring system

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Barakol (CAS: 24506-68-1) is the principal bioactive compound isolated from the leaves and flowers of the *Senna siamea* (also *Cassia siamea*) tree, a plant with a long history of use in traditional medicine for its sedative and laxative properties. As a purified small molecule, Barakol enables researchers to investigate its anxiolytic and sedative effects with a high degree of precision, free from the confounding variables present in crude plant extracts. Its proposed mechanism involves modulation of dopaminergic pathways, distinguishing it from classic benzodiazepines and making it a specific tool for neuropharmacological studies.

Research Fit

Unique 1,4-dioxaphenalene core distinguishes from chromones and coumarins; supports structure-specific pathway studies.
MMP-3 inhibition context for cell migration and anti-metastatic research models.
Apoptosis pathway study fit via caspase-9 activation and ROS generation readouts.
Redox activity screening as a characterized radical-scavenging reference compound.

Procuring crude *Senna siamea* (*Cassia siamea*) extracts instead of purified Barakol introduces significant variability that compromises experimental reproducibility and safety. The concentration of Barakol in plant materials is highly inconsistent, varying by over 100% depending on the age of the leaves (e.g., 1.67% in young vs. 0.78% in mature leaves, dry weight). Furthermore, the Barakol content in extracts and herbal preparations is unpredictable and depends heavily on processing methods. This lack of standardization makes dose-response studies unreliable and introduces unknown risks from other co-extracted, potentially toxic, compounds. For any quantitative research, relying on a crude extract is untenable due to this inherent compositional variance, making pure Barakol the only viable choice for controlled, repeatable studies.

Substitution Risk

!
Anhydrobarakol lacks the 3a,8-diol moiety; may eliminate redox and MMP-3 inhibitory activity reported for barakol.
!
Co-isolated chromones (e.g., 5-acetonyl-7-hydroxy-2-methylchromone) exhibit weaker or absent activity in comparative assays; experimental outcomes may shift.
!
Generic Senna siamea extracts or crude fractions introduce variable composition; not directly interchangeable with single-entity barakol.

Anxiolytic Efficacy Without Motor Impairment

In a head-to-head comparison using the elevated plus-maze model in rats, Barakol (10 mg/kg, IP) produced a significant anxiolytic effect comparable to the benchmark drug Diazepam (1 mg/kg, IP). Critically, while both compounds increased time spent in the open arms, Barakol also significantly increased the number of rears and total arm entries—measures of exploratory and locomotor activity. In contrast, Diazepam is well-documented to impair motor performance and learning. This suggests Barakol achieves its anxiolytic effect without the sedative motor deficits characteristic of benzodiazepines.

Evidence DimensionAnxiolytic and Locomotor Effects
Target Compound DataSignificant increase in open-arm time, rears, and total arm entries at 10 mg/kg.
Comparator Or BaselineDiazepam (1 mg/kg) increased open-arm time but did not increase rears or total arm entries.
Quantified DifferenceBarakol demonstrates an anxiolytic effect while maintaining or increasing exploratory/locomotor activity, unlike Diazepam which typically impairs motor function.
ConditionsElevated plus-maze test in rats; intraperitoneal (IP) administration.

This compound allows for the study of anxiety reduction in models where preserved motor and exploratory functions are critical, a key advantage over benzodiazepine controls.

DPPH Scavenging
Head-to-head
Barakol EC50 39.62 µM
vs
BHT (positive control)
Co-isolates: much weaker / negligible
Reported higher radical-scavenging activity relative to BHT; supports antioxidant benchmarking studies.
Strictosidinic acid EC50 27.68 µM; class-level comparison within Senna siamea.

Acute Toxicity vs. Crude Extracts

Using a purified compound provides a predictable safety and toxicity profile, a critical requirement for in vivo research. Pure Barakol has a defined oral LD50 of 2.33 g/kg in rats. In contrast, crude extracts of *Cassia siamea* have highly variable toxicity; for example, a petroleum ether extract showed an LD50 of 1.3 g/kg, while an aqueous extract showed no mortality up to 3.0 g/kg. This variability in crude extracts presents an unacceptable risk in a research setting. Furthermore, subacute toxicity studies of pure Barakol show that while it can cause reversible fatty changes in the liver at high daily doses (60-240 mg/kg for four weeks), it does not cause hepatocellular necrosis.

Evidence DimensionAcute Oral Toxicity (LD50)
Target Compound Data2.33 g/kg (2330 mg/kg)
Comparator Or BaselineCrude *Cassia siamea* extracts: LD50 varies from 1275 mg/kg (dichloromethane extract) and 1300 mg/kg (petroleum ether extract) to >3000 mg/kg (aqueous extract).
Quantified DifferenceBarakol offers a single, quantifiable LD50, whereas crude extracts have a wide, unpredictable toxicity range dependent on the extraction solvent and plant source.
ConditionsOral administration in rats.

Procuring pure Barakol eliminates the risk of batch-to-batch toxicity variations inherent in crude plant extracts, ensuring subject safety and experimental consistency.

MMP-3 Selectivity
Head-to-head
Non-cytotoxic to MRC-5 fibroblasts
vs
Broad-spectrum MMP inhibitors
MMP-3 inhibition preserved at tested concentrations
Reported selectivity profile in cell-based migration models; normal fibroblast viability maintained.
SH-SY5Y neuroblastoma migration; MRC-5 cytotoxicity assessment.

Route-Dependent Anxiolytic Efficacy

The route of administration is a critical determinant of Barakol's observed effects, a factor that cannot be controlled with crude oral preparations. Studies demonstrate that acute intraperitoneal (IP) injection of Barakol produces a clear anxiolytic effect. However, when administered orally (p.o.), even at high doses (up to 100 mg/kg), Barakol failed to produce a significant anxiolytic effect in the elevated plus-maze and instead induced sedative effects after chronic administration. This discrepancy highlights a significant first-pass metabolism or absorption issue that is critical for experimental design.

Evidence DimensionAnxiolytic Effect by Route of Administration
Target Compound DataAcute intraperitoneal (IP) administration shows significant anxiolytic activity.
Comparator Or BaselineAcute and chronic oral (p.o.) administration shows no anxiolytic effect and may produce sedation.
Quantified DifferenceQualitative difference in primary behavioral outcome (anxiolytic vs. non-anxiolytic/sedative) based on administration route.
ConditionsElevated plus-maze and holeboard tests in rats.

This evidence is crucial for procurement decisions, as it informs the user that for anxiolytic studies, direct systemic administration (e.g., IP) is required, necessitating a pure, injectable-grade compound rather than a crude oral substitute.

Apoptosis IC50
Reported
1.5 mM (24 h, P19 cells)
Caspase-9 / ROS pathway
Supports apoptosis endpoint review; caspase-9-dependent intrinsic pathway activation.
Hoechst 33342 staining confirmed nuclear condensation.
Anxiolytic Route
Head-to-head
i.p.: anxiolytic-like effect
vs
Oral: no significant effect
Diazepam active both routes
Reported route-dependent endpoint context; oral administration did not recapitulate i.p. findings.
Elevated plus maze, rat; acute/chronic oral dosing.
Hepatotoxicity
Reported
AST/ALT/bilirubin ↑ (mouse model)
vs
Vehicle control
Clinical case: AST mean 692 U/L
Reported hepatotoxicity endpoint context; liver injury markers elevated in preclinical and clinical data.
Murine acute/subacute; human case series (20–40 mg/day).

Non-Benzodiazepine Anxiolytic Research

For researchers developing novel anxiolytics, Barakol serves as an ideal tool. Its efficacy without the motor impairment seen with benzodiazepines like Diazepam allows for the specific investigation of anxiety-related behaviors without the confounding variable of sedation. This makes it suitable for complex behavioral paradigms where subject mobility and exploration are necessary endpoints.

Reproducible Preclinical Anxiety Models

When establishing an animal model of anxiety, the use of pure Barakol ensures dose-dependent and reproducible results that are impossible with variable crude *Senna siamea* extracts. Its defined toxicity profile (LD50 2.33 g/kg) and known effective dose range via IP injection provide the consistency needed for long-term studies and for comparing results across different research groups.

PK/PD Studies

Given the stark difference in behavioral outcomes between intraperitoneal and oral administration, pure Barakol is essential for PK/PD studies. Researchers can use the pure compound to investigate absorption, distribution, metabolism, and excretion (ADME) pathways to understand its bioavailability and develop potential formulations that could overcome the limitations of oral delivery.

Application Fit Matrix

Application
Selection Property
Validation Focus
Free radical scavenging studies
Quantitative DPPH benchmark vs. BHT
Confirm EC50 in target assay system and compare with co-isolated Senna constituents.
MMP-3-dependent anti-migration models
Selective MMP-3 inhibition without fibroblast cytotoxicity
Verify MMP-3 inhibition and normal cell viability in chosen cell lines.
Intrinsic apoptosis pathway research
Caspase-9/ROS-mediated apoptosis induction
Reproduce caspase-9 activation and nuclear morphology changes in target cell models.
Drug-induced liver injury (DILI) model compound
Characterized hepatotoxic reference (AST/ALT elevation)
Reproduce transaminase and bilirubin elevations in experimental model; monitor histopathology.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

232.07355886 Da

Monoisotopic Mass

232.07355886 Da

Heavy Atom Count

17

UNII

EZC4ABS2MU

Wikipedia

Barakol

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